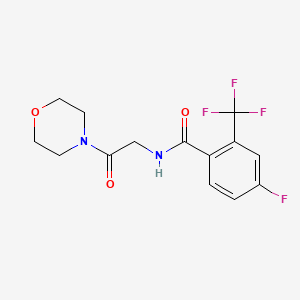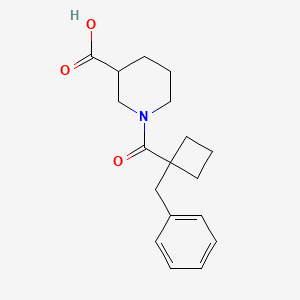![molecular formula C16H14FNO4 B7641852 5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]furan-2-carboxylic acid](/img/structure/B7641852.png)
5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]furan-2-carboxylic acid, also known as FPCF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPCF is a furan derivative that has a pyrrolidine ring attached to it, making it a unique molecule with interesting properties. In
Mechanism of Action
The mechanism of action of 5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]furan-2-carboxylic acid is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in pain and inflammation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in pain and inflammation. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]furan-2-carboxylic acid is its potential as a drug candidate. Its anti-inflammatory, analgesic, and anti-tumor properties make it a promising candidate for the treatment of a variety of diseases. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Future Directions
There are many potential future directions for research on 5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]furan-2-carboxylic acid. One area of research is in the development of new drugs based on this compound. Another area of research is in the elucidation of its mechanism of action. Further research is also needed to determine its safety and efficacy in humans. Additionally, this compound could be used as a tool in the study of various biological processes, such as inflammation and cancer.
Synthesis Methods
The synthesis method of 5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]furan-2-carboxylic acid involves the reaction of 4-fluorophenylacetonitrile with ethyl acrylate in the presence of sodium hydride to form 4-fluorophenyl-2-propenoic acid ethyl ester. The resulting compound is then reacted with pyrrolidine and trifluoroacetic acid to form this compound. This method has been optimized to provide high yields of this compound with good purity.
Scientific Research Applications
5-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]furan-2-carboxylic acid has been extensively studied for its potential applications in various fields. One of the main areas of research is in the development of new drugs. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been shown to have anti-tumor activity, making it a potential candidate for the treatment of cancer.
properties
IUPAC Name |
5-[2-(4-fluorophenyl)pyrrolidine-1-carbonyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4/c17-11-5-3-10(4-6-11)12-2-1-9-18(12)15(19)13-7-8-14(22-13)16(20)21/h3-8,12H,1-2,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGXAHMROYJQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(O2)C(=O)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 5-[(2-methyloxolan-3-yl)amino]-2,3-dihydroindole-1-carboxylate](/img/structure/B7641781.png)

![N-[3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]-1H-indazol-5-amine](/img/structure/B7641795.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641802.png)
![1-[4-(2,5-Dimethylthiophen-3-yl)butanoyl]piperidine-3-carboxylic acid](/img/structure/B7641814.png)
![2-[2-[[2-[2-(Trifluoromethyl)phenyl]acetyl]amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7641815.png)
![5-(2,2-dimethylpropyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641817.png)

![5-(2,2-dimethylpropyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641836.png)
![5-(2,2-dimethylpropyl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641846.png)
![2-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid](/img/structure/B7641853.png)
![5-[1-(3,4-Difluorophenyl)ethyl-methylcarbamoyl]furan-2-carboxylic acid](/img/structure/B7641861.png)
![2-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-2-phenylacetic acid](/img/structure/B7641872.png)